molecular formula C7H8O4 B107091 4-(Hydroxymethyl)benzene-1,2,3-triol CAS No. 437988-46-0

4-(Hydroxymethyl)benzene-1,2,3-triol

Cat. No.: B107091
CAS No.: 437988-46-0
M. Wt: 156.14 g/mol
InChI Key: KPAQWJFRHOHSRO-UHFFFAOYSA-N
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Description

. This compound is characterized by a benzene ring substituted with three hydroxyl groups and one hydroxymethyl group. It is a relatively obscure compound but has significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzene-1,2,3-triol typically involves the hydroxylation of benzyl alcohol derivatives. One common method is the oxidation of benzyl alcohols catalyzed by Preyssler’s anion and Keggin heteropoly acids . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of these catalysts.

Industrial Production Methods

the compound can be synthesized on a larger scale using similar catalytic oxidation processes as mentioned above, with adjustments to optimize yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-(hydroxymethyl)benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAQWJFRHOHSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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